

# exploring the therapeutic potential of TES-991

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Compound of Interest		
Compound Name:	TES-991	
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An In-depth Technical Guide to the Therapeutic Potential of **TES-991** 

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**TES-991** is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2] By inhibiting ACMSD, **TES-991** modulates intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels, a critical cofactor in numerous metabolic pathways essential for cellular energy and health.[3][4] This guide summarizes the current understanding of **TES-991**, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The therapeutic potential of **TES-991** is being explored in a range of diseases associated with NAD+ deficiency, including metabolic disorders, and inflammatory conditions. [4]

# Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme present in all living cells, playing a fundamental role in cellular metabolism, energy production, and DNA repair. NAD+ levels decline with age and in various pathological conditions, contributing to mitochondrial dysfunction and the progression of disease. ACMSD is a critical enzyme that stands at a branch point of the de novo NAD+ synthesis pathway, and its inhibition has been identified as a promising therapeutic strategy to boost NAD+ levels.[5]



**TES-991** is a novel, potent, and selective inhibitor of human ACMSD with a reported IC50 of 3 nM.[1][2] Its ability to increase intracellular NAD+ levels presents a promising therapeutic approach for a variety of diseases.[1] Preclinical studies have demonstrated the potential of **TES-991** in models of liver and kidney disease.[4]

### **Mechanism of Action**

**TES-991** exerts its therapeutic effect by inhibiting the enzymatic activity of ACMSD. This inhibition redirects the metabolic flux of the de novo NAD+ synthesis pathway, leading to an increase in NAD+ levels within the cell. This, in turn, enhances mitochondrial function and can protect cells from apoptosis.[4]



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